molecular formula C8H9NO2 B13804122 2-Amino-2-prop-2-ynylpent-4-ynoic acid

2-Amino-2-prop-2-ynylpent-4-ynoic acid

Cat. No.: B13804122
M. Wt: 151.16 g/mol
InChI Key: AJZQZQXLGHCMHZ-UHFFFAOYSA-N
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Description

2-Amino-2-prop-2-ynylpent-4-ynoic acid is a synthetic amino acid known for its unique structure, which includes both alkyne and amino functional groups. This compound is utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-prop-2-ynylpent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, which is used to prepare optically pure derivatives of this compound. The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in the presence of an alkyne and an aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-prop-2-ynylpent-4-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert alkyne groups to alkenes or alkanes.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkenes or alkanes.

Scientific Research Applications

2-Amino-2-prop-2-ynylpent-4-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-prop-2-ynylpent-4-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-amino-2-prop-2-ynylpent-4-ynoic acid

InChI

InChI=1S/C8H9NO2/c1-3-5-8(9,6-4-2)7(10)11/h1-2H,5-6,9H2,(H,10,11)

InChI Key

AJZQZQXLGHCMHZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC#C)(C(=O)O)N

Origin of Product

United States

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